molecular formula C16H15N3O B6067058 2-(4-Dimethylamino-quinazolin-2-yl)-phenol

2-(4-Dimethylamino-quinazolin-2-yl)-phenol

Cat. No.: B6067058
M. Wt: 265.31 g/mol
InChI Key: PHLWOEBBOPNRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Dimethylamino-quinazolin-2-yl)-phenol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinazoline core with a dimethylamino group at the 4-position and a phenol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylamino-quinazolin-2-yl)-phenol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced at the 4-position of the quinazoline ring using dimethylamine in the presence of a suitable catalyst.

    Attachment of the Phenol Group: The phenol group is introduced at the 2-position through a nucleophilic substitution reaction using phenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylamino-quinazolin-2-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydroquinazolines

    Substitution: Various substituted quinazolines

Scientific Research Applications

2-(4-Dimethylamino-quinazolin-2-yl)-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Dimethylamino-quinazolin-2-yl)-phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)quinazoline
  • 2-Phenylquinazoline
  • 4-Aminoquinazoline

Uniqueness

2-(4-Dimethylamino-quinazolin-2-yl)-phenol is unique due to the presence of both the dimethylamino and phenol groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-[4-(dimethylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(2)16-11-7-3-5-9-13(11)17-15(18-16)12-8-4-6-10-14(12)20/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLWOEBBOPNRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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